6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC20209885
Molecular Formula: C28H25N3S
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25N3S |
|---|---|
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | 6-benzyl-7-benzylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C28H25N3S/c1-20-25(18-22-12-6-3-7-13-22)28(32-19-23-14-8-4-9-15-23)31-27(29-20)26(21(2)30-31)24-16-10-5-11-17-24/h3-17H,18-19H2,1-2H3 |
| Standard InChI Key | MQQGWYIVEWQUDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=CC=CC=C4)C)C5=CC=CC=C5 |
Introduction
Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system. These derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibition properties. The compound "6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine" belongs to this class and features functional groups that may influence its pharmacological profile.
Structural Features
The compound has the following structural characteristics:
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Core Framework: Pyrazolo[1,5-a]pyrimidine.
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Substituents:
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A benzyl group at position 6.
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A benzylsulfanyl group at position 7.
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Methyl groups at positions 2 and 5.
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A phenyl group at position 3.
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These substituents contribute to the compound's lipophilicity and potential binding interactions with biological targets.
Synthetic Pathways
While specific synthetic routes for this compound are not available in the search results, general methods for synthesizing pyrazolo[1,5-a]pyrimidines involve:
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Cyclization Reactions: Condensation of pyrazole derivatives with β-dicarbonyl compounds or other suitable precursors.
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Functionalization: Introduction of benzyl and benzylsulfanyl groups through alkylation or thiolation reactions using appropriate reagents like benzyl bromide or benzylthiol.
Biological Activity
Pyrazolo[1,5-a]pyrimidines are known for their interaction with various biological targets:
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Kinase Inhibition: These compounds often act as inhibitors of protein kinases, making them candidates for cancer therapy.
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Antimicrobial Properties: Substituted pyrazolo[1,5-a]pyrimidines have shown activity against bacterial and fungal pathogens.
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Anti-inflammatory Effects: Some derivatives modulate inflammatory pathways by targeting enzymes like cyclooxygenase (COX).
Drug Design
The specific substituents on this compound suggest it could be explored for:
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Enhanced hydrophobic interactions with enzyme active sites.
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Improved selectivity due to steric effects from bulky groups like benzylsulfanyl.
Research Context
Recent studies on related compounds highlight their versatility:
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